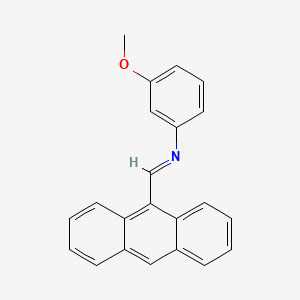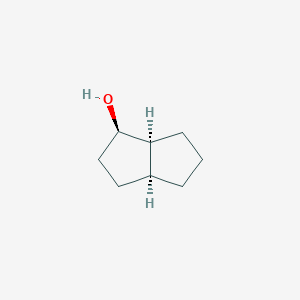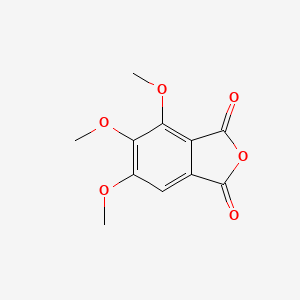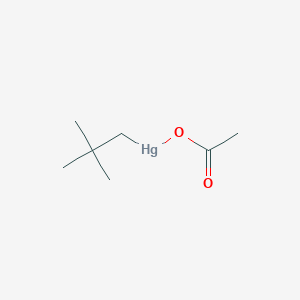
(2,2-Dimethylpropyl)mercuri acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethylpropyl)mercuri acetate is an organomercury compound with the chemical formula C7H14HgO2 It is a derivative of mercury, where the mercury atom is bonded to an acetate group and a 2,2-dimethylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)mercuri acetate typically involves the reaction of 2,2-dimethylpropyl halides with mercuric acetate. The reaction is carried out in an organic solvent, such as ethanol or methanol, under controlled temperature and pressure conditions. The general reaction can be represented as follows:
2,2-Dimethylpropyl halide+Mercuric acetate→(2,2-Dimethylpropyl)mercuri acetate+Halide ion
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethylpropyl)mercuri acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetate group can be replaced by other nucleophiles.
Reduction Reactions: The mercury center can be reduced to elemental mercury or other lower oxidation states.
Oxidation Reactions: The compound can be oxidized to form different mercury-containing species.
Common Reagents and Conditions
Substitution: Common reagents include halides, thiols, and amines.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a thiol can yield a thiolate mercury compound, while reduction with NaBH4 can produce elemental mercury.
Aplicaciones Científicas De Investigación
(2,2-Dimethylpropyl)mercuri acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly in understanding mercury toxicity.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its direct application.
Industry: Utilized in the development of specialized materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2,2-Dimethylpropyl)mercuri acetate involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins and enzymes, leading to inhibition of their function. This interaction disrupts cellular processes and can result in toxicity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmercuric acetate: Another organomercury compound with similar reactivity but different substituents.
Mercury(II) acetate: Lacks the 2,2-dimethylpropyl group, making it less sterically hindered.
(2,2-Diphenyl-2-hydroxyethyl)mercuri acetate: Contains a more complex organic group, affecting its reactivity and applications.
Uniqueness
(2,2-Dimethylpropyl)mercuri acetate is unique due to its specific substituents, which influence its chemical reactivity and potential applications. The presence of the 2,2-dimethylpropyl group provides steric hindrance, affecting how the compound interacts with other molecules and reagents.
Propiedades
Número CAS |
36215-11-9 |
|---|---|
Fórmula molecular |
C7H14HgO2 |
Peso molecular |
330.78 g/mol |
Nombre IUPAC |
acetyloxy(2,2-dimethylpropyl)mercury |
InChI |
InChI=1S/C5H11.C2H4O2.Hg/c1-5(2,3)4;1-2(3)4;/h1H2,2-4H3;1H3,(H,3,4);/q;;+1/p-1 |
Clave InChI |
QXZASPRKFQPULE-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)O[Hg]CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine](/img/structure/B11947979.png)
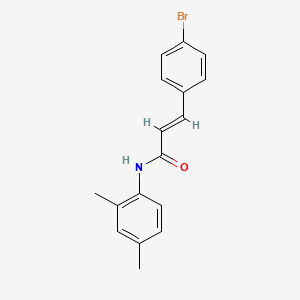
![4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11947984.png)


